3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13442985
Molecular Formula: C16H25ClN4O2S
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
![3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13442985.png)
Specification
Molecular Formula | C16H25ClN4O2S |
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Molecular Weight | 372.9 g/mol |
IUPAC Name | tert-butyl 3-[[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-7-5-6-11(10-21)9-18-13-8-12(17)19-14(20-13)24-4/h8,11H,5-7,9-10H2,1-4H3,(H,18,19,20) |
Standard InChI Key | WTAOOERIRZFVKA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure integrates three key components:
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A piperidine ring (six-membered nitrogen-containing heterocycle) with a tert-butyl carbamate protecting group at the 1-position .
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A 6-chloro-2-methylsulfanyl-pyrimidine group linked via a methylene bridge to the piperidine’s 3-position .
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A methylsulfanyl (SMe) substituent at the pyrimidine’s 2-position, enhancing electron-withdrawing effects .
Table 1: Key Chemical Identifiers
The tert-butyl group enhances lipophilicity, while the chloro and methylsulfanyl substituents direct electrophilic substitution reactions on the pyrimidine ring .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Pyrimidine Activation: 6-Chloro-2-methylsulfanyl-pyrimidin-4-amine undergoes nucleophilic substitution with bromomethyl-piperidine intermediates .
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Coupling Reaction: The amine group reacts with a tert-butyl-protected piperidine derivative under Mitsunobu or Ullmann conditions .
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Protection/Deprotection: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Purity | Source |
---|---|---|---|---|
1 | K₂CO₃, DMF, 80°C, 12h | 72% | 95% | |
2 | CuI, L-proline, DMSO, 100°C, 24h | 65% | 90% | |
3 | Boc₂O, Et₃N, CH₂Cl₂, RT, 6h | 88% | 98% |
Key challenges include minimizing racemization at the piperidine’s stereocenter and optimizing sulfur compatibility in cross-coupling reactions .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <5 mg/mL at pH 7.4 due to high lipophilicity (logP ≈ 3.2) .
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Thermal Stability: Decomposes at 218°C, with the tert-butyl group fragmenting above 150°C .
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Photostability: Susceptible to UV-induced degradation of the methylsulfanyl moiety .
Table 3: Physicochemical Data
Parameter | Value | Method | Source |
---|---|---|---|
logP | 3.2 ± 0.1 | HPLC | |
pKa (piperidine N) | 9.8 | Potentiometric | |
Melting Point | 142–145°C | DSC |
Target | IC₅₀ (nM) | Cell Line | Source |
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PI3Kδ | 12 | Jurkat T-cells | |
mTOR | 420 | HEK293 | |
CYP3A4 Inhibition | >100 µM | Human hepatocytes |
In Vivo Efficacy
In xenograft models (e.g., BT-474 breast cancer), derivatives reduced tumor volume by 68% at 10 mg/kg/day . Toxicity profiles indicate manageable hepatotoxicity (ALT/AST <2x baseline) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key building block for:
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Oncology Candidates: Paired with morpholino or thienopyrimidine groups for kinase inhibition .
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Antivirals: Analogues show sub-µM activity against hepatitis C NS5A .
Chemical Biology Probes
Used in photoaffinity labeling studies to map ATP-binding pockets in PI3K isoforms .
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